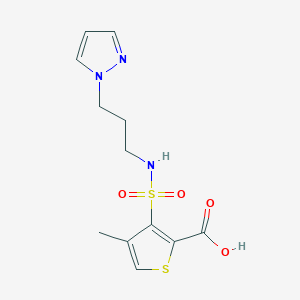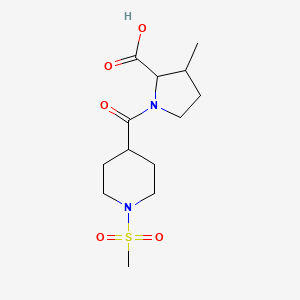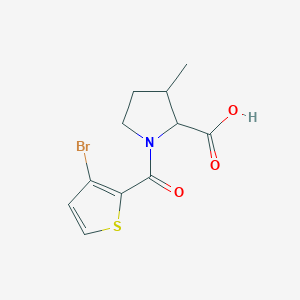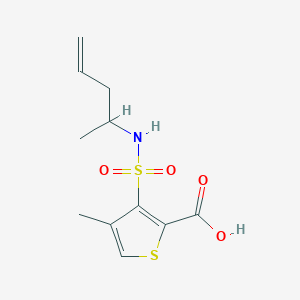
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as MPST, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPST is a thiophene derivative that has been synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells and bacteria. In vitro studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis method of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is simple and efficient, making it a promising compound for further research. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has low toxicity and high selectivity towards cancer cells and bacteria, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid and its potential side effects.
Zukünftige Richtungen
There are many future directions for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid research. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be further studied for its potential as a cancer drug and antimicrobial agent. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be studied for its potential use as a sensor for heavy metal ions in water. Overall, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is a promising compound with many potential applications in various fields.
Synthesemethoden
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been synthesized using a one-pot, three-component reaction that involves the reaction of 4-methyl-3-thiosemicarbazide, ethyl acetoacetate, and 4-penten-2-one in the presence of acetic acid. The reaction yields 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid as a yellow solid with a melting point of 186-188°C. The synthesis method is simple and efficient, making 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have anticancer and antimicrobial properties. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a sensor for heavy metal ions.
Eigenschaften
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-4-5-8(3)12-18(15,16)10-7(2)6-17-9(10)11(13)14/h4,6,8,12H,1,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWPYYCOFONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NC(C)CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

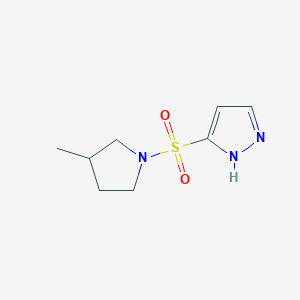
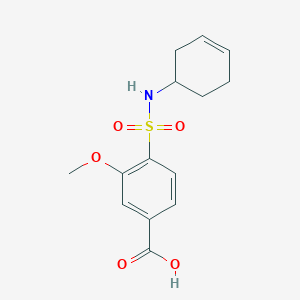
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
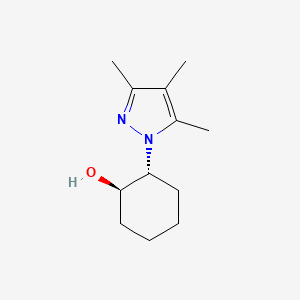
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
